molecular formula C47H57NO13SSi B12293855 Methyl-1-(6-tert-butyldimethylsylyl-4'-hydroxyraloxifene)-2,3,4-tri-O-acetyl-beta-D-glycopyranuronate

Methyl-1-(6-tert-butyldimethylsylyl-4'-hydroxyraloxifene)-2,3,4-tri-O-acetyl-beta-D-glycopyranuronate

Cat. No.: B12293855
M. Wt: 904.1 g/mol
InChI Key: YPNOPKDREFSCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-1-(6-tert-butyldimethylsylyl-4’-hydroxyraloxifene)-2,3,4-tri-O-acetyl–D-glycopyranuronate is a complex organic compound used primarily in research settings. It is an intermediate in the synthesis of raloxifene metabolites, which are nonsteroidal estrogen receptor mixed agonists/antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-1-(6-tert-butyldimethylsylyl-4’-hydroxyraloxifene)-2,3,4-tri-O-acetyl–D-glycopyranuronate involves multiple steps. The process typically starts with the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. This is followed by acetylation of the glycopyranuronate moiety. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining purity and yield, apply.

Chemical Reactions Analysis

Types of Reactions

Methyl-1-(6-tert-butyldimethylsylyl-4’-hydroxyraloxifene)-2,3,4-tri-O-acetyl–D-glycopyranuronate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Methyl-1-(6-tert-butyldimethylsylyl-4’-hydroxyraloxifene)-2,3,4-tri-O-acetyl–D-glycopyranuronate is primarily used in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In studies involving estrogen receptors.

    Medicine: As a precursor in the development of drugs targeting estrogen receptors.

    Industry: Limited to specialized research applications

Mechanism of Action

The compound exerts its effects by interacting with estrogen receptors. It acts as a mixed agonist/antagonist, meaning it can both activate and inhibit the receptor depending on the context. This dual action is mediated through its molecular structure, which allows it to fit into the receptor’s binding site and modulate its activity .

Comparison with Similar Compounds

Similar Compounds

    Raloxifene: A nonsteroidal estrogen receptor modulator.

    Tamoxifen: Another estrogen receptor modulator used in breast cancer treatment.

    Clomiphene: Used in fertility treatments.

Uniqueness

What sets Methyl-1-(6-tert-butyldimethylsylyl-4’-hydroxyraloxifene)-2,3,4-tri-O-acetyl–D-glycopyranuronate apart is its specific use as an intermediate in the synthesis of raloxifene metabolites. Its unique structure allows for targeted modifications that are crucial in research settings .

Properties

IUPAC Name

methyl 3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H57NO13SSi/c1-28(49)56-40-41(57-29(2)50)43(58-30(3)51)46(60-42(40)45(53)54-7)59-34-19-15-32(16-20-34)44-38(36-22-21-35(27-37(36)62-44)61-63(8,9)47(4,5)6)39(52)31-13-17-33(18-14-31)55-26-25-48-23-11-10-12-24-48/h13-22,27,40-43,46H,10-12,23-26H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNOPKDREFSCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C3=C(C4=C(S3)C=C(C=C4)O[Si](C)(C)C(C)(C)C)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H57NO13SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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